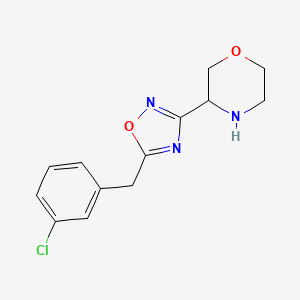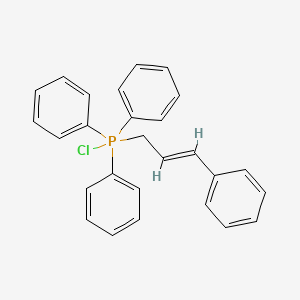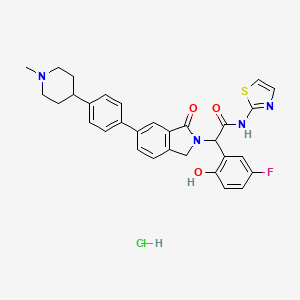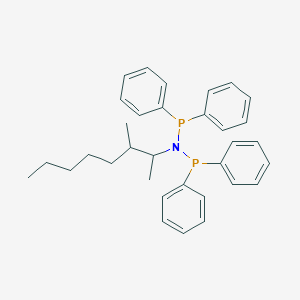![molecular formula C14H10F2O B14021853 3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)
3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of difluoro and methyl groups on a biphenyl structure, with an aldehyde functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification by chromatography, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学的研究の応用
3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
- 3,5-Difluoro-4-methylbenzaldehyde
- 2,4-Difluoro-1,1’-biphenyl
- 3,5-Difluoro-4’-propyl-1,1’-biphenyl
Comparison: 3’,5’-Difluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both difluoro and methyl groups on the biphenyl structure, along with an aldehyde functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C14H10F2O |
|---|---|
分子量 |
232.22 g/mol |
IUPAC名 |
4-(3,5-difluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10F2O/c1-9-4-10(8-17)2-3-14(9)11-5-12(15)7-13(16)6-11/h2-8H,1H3 |
InChIキー |
OMJITJNCZPDHAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


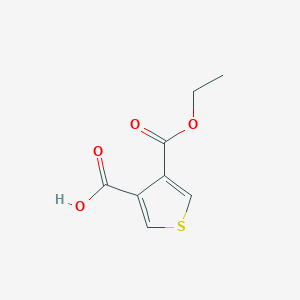

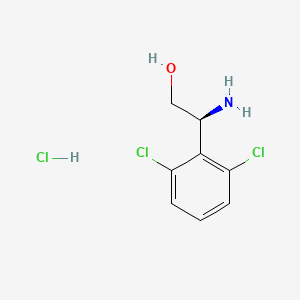


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
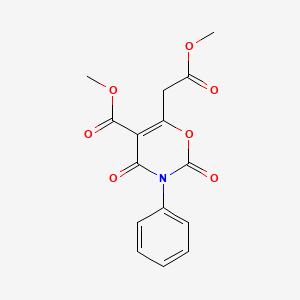
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)

